Selenophen-3-ylboronic acid
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Overview
Description
Selenophen-3-ylboronic acid is an organoboron compound that features a selenophene ring attached to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenophen-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the reaction of selenophene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium acetate and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve scalable borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Selenophen-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Coupling Products: The primary products of Suzuki-Miyaura coupling reactions are biaryl or diaryl compounds, depending on the halide used.
Scientific Research Applications
Selenophen-3-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which selenophen-3-ylboronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The this compound transfers its selenophen-3-yl group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the final carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
Thiophen-3-ylboronic Acid: Similar to selenophen-3-ylboronic acid but contains a sulfur atom instead of selenium.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct electronic properties compared to sulfur-containing analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific applications where selenium’s properties are advantageous .
Properties
CAS No. |
35133-85-8 |
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Molecular Formula |
C4H5BO2Se |
Molecular Weight |
174.87 g/mol |
IUPAC Name |
selenophen-3-ylboronic acid |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-1-2-8-3-4/h1-3,6-7H |
InChI Key |
OTQAUYKRQMPUNU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C[Se]C=C1)(O)O |
Origin of Product |
United States |
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